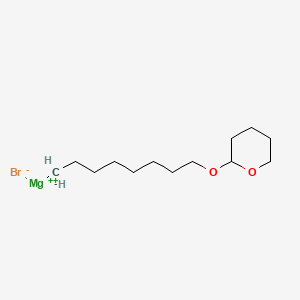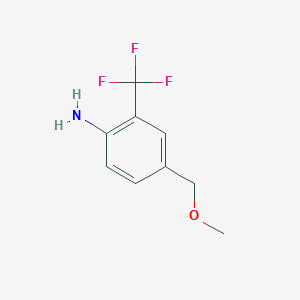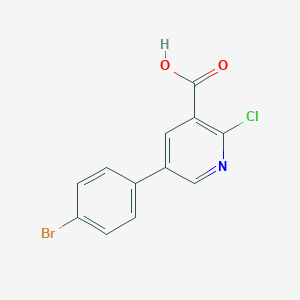![molecular formula C44H63NO4PPdS- B6316010 [RockPhos Palladacycle], min. 98% CAS No. 2009020-38-4](/img/structure/B6316010.png)
[RockPhos Palladacycle], min. 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RockPhos Palladacycle, also known as [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a palladacycle .
Synthesis Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They have been synthesized using a mild base and an environmentally desirable solvent . The synthetic protocol focuses on complexes bearing backbone-substituted N-heterocyclic carbene ligands .Molecular Structure Analysis
The empirical formula of RockPhos Palladacycle is C44H62NO4PPdS . Its molecular weight is 838.43 g/mol .Chemical Reactions Analysis
Palladacyclic architectures have been used in cross-coupling reactions . They have unique electronic and steric properties that help stabilize the catalytically active species and provide additional control over reaction selectivity .Applications De Recherche Scientifique
Palladacycles in Biomedical Applications
Palladacycles, including RockPhos Palladacycle derivatives, have been studied for their potential in various biomedical applications. Their structural activity relationships (SAR) indicate significant antibacterial, antifungal, antimycobacterial, and antiprotozoal activities. These compounds' unique chemical structures enable the design of less toxic drug compounds with potential applications in medicinal chemistry, offering new strategies for developing antibacterial agents. The emphasis on bulky aromatic or aliphatic nitrogen ligands and chiral organic moieties in palladacycle design highlights the innovative approaches in leveraging their biological properties for therapeutic applications (Elgazwy et al., 2012).
Environmental and Catalytic Applications
Palladacycles, due to their unique chemical properties, have also been explored for environmental and catalytic applications. Specifically, the critical review by Chaplin et al. (2012) sheds light on the catalytic reduction of priority drinking water contaminants using palladium-based catalysts. This research underscores the potential of palladacycles in addressing environmental pollutants through catalytic reduction, highlighting key areas such as reaction pathways, catalyst formulations, and sustainability concerns related to catalyst activity and fouling. The review identifies critical barriers and suggests directions for future research to enhance the field-scale application of palladacycle-based catalytic technologies (Chaplin et al., 2012).
Safety and Hazards
According to the safety data sheet, if RockPhos Palladacycle is inhaled, the person should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .
Orientations Futures
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They possess unique electronic and steric properties that have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could have significant potential for future developments in the field of cross-coupling reactions .
Propriétés
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMIRGGAFFMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO4PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)







